molecular formula C19H25N3O3 B2755602 N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 730949-39-0

N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2755602
CAS No.: 730949-39-0
M. Wt: 343.427
InChI Key: RGVGMQGSXXEGNO-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide” likely involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Typical synthetic routes may include:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the acetamide group and other substituents under controlled conditions.

Industrial Production Methods

Industrial production methods would focus on optimizing the yield and purity of the compound. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

“N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide” may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action would involve the interaction of the compound with specific molecular targets, such as enzymes or receptors. This interaction may lead to changes in biological pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide: can be compared with other spirocyclic compounds or acetamide derivatives.

    Spirocyclic compounds: Known for their stability and unique chemical properties.

    Acetamide derivatives: Commonly used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-12-6-8-19(9-7-12)17(24)22(18(25)21-19)11-16(23)20-15-10-13(2)4-5-14(15)3/h4-5,10,12H,6-9,11H2,1-3H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVGMQGSXXEGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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